molecular formula C13H17F3O3 B13218037 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol

4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol

Cat. No.: B13218037
M. Wt: 278.27 g/mol
InChI Key: PLHDZJIVEUKWCJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Properties

Molecular Formula

C13H17F3O3

Molecular Weight

278.27 g/mol

IUPAC Name

4-methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol

InChI

InChI=1S/C13H17F3O3/c1-12(17,6-7-18-2)10-5-4-9(19-3)8-11(10)13(14,15)16/h4-5,8,17H,6-7H2,1-3H3

InChI Key

PLHDZJIVEUKWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

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